

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitrophthalamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophthalamide

Cat. No.: B077956

[Get Quote](#)

This guide provides a comprehensive technical overview of the crystal structure analysis of **4-Nitrophthalamide** (systematic name: 4-nitrobenzene-1,2-dicarboxamide). It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed solid-state characterization of this compound. The document covers the synthesis, crystallization, single-crystal X-ray diffraction analysis, and a detailed examination of the molecular geometry and intermolecular interactions that define the crystal lattice.

Introduction: The Significance of Solid-State Structure

In the fields of pharmaceutical sciences and materials science, a thorough understanding of a compound's three-dimensional atomic arrangement in the solid state is paramount. The crystal structure dictates several critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for a drug's efficacy and safety. This guide focuses on **4-Nitrophthalamide**, a key chemical intermediate. A detailed analysis of its crystal structure provides foundational knowledge for controlling its solid-state properties and for the rational design of related compounds.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-Nitrophthalamide

4-Nitrophthalamide can be synthesized from commercially available 4-nitrophthalimide. A common and effective method involves the reaction of 4-nitrophthalimide with a concentrated ammonium hydroxide solution.

Experimental Protocol: Synthesis of **4-Nitrophthalamide**

- **Reaction Setup:** 4-Nitrophthalimide is added to a stirred solution of concentrated ammonium hydroxide at room temperature.
- **Reaction Conditions:** The mixture is stirred for an extended period, typically 24 hours, to ensure complete conversion.
- **Isolation:** The resulting precipitate, a pale yellow or off-white powder, is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water to remove any remaining impurities. For higher purity, recrystallization from a suitable solvent like acetone can be performed.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For **4-Nitrophthalamide**, single crystals can be obtained by the slow evaporation of its aqueous solution. This method allows for the gradual and ordered arrangement of molecules into a well-defined crystal lattice.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. The

fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 4-Nitrophthalamide

The crystal structure of **4-Nitrophthalamide** has been determined and the key crystallographic parameters are summarized in the table below. The data was collected at a temperature of 100 K to minimize thermal vibrations and obtain a more precise electron density map.

Parameter	Value
Chemical Formula	C ₈ H ₇ N ₃ O ₄
Formula Weight	209.17
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.7425 (2)
b (Å)	9.6634 (2)
c (Å)	12.1276 (3)
α (°)	90
β (°)	106.008 (3)
γ (°)	90
Volume (Å ³)	872.19 (4)
Z	4
Temperature (K)	100
Radiation (Å)	Cu Kα (λ = 1.54184)
R-factor (%)	3.2

Structural Analysis: A Deep Dive into the Molecular and Supramolecular Architecture

The crystallographic data provides a wealth of information, from the conformation of individual molecules to their arrangement in the crystal lattice.

Molecular Conformation

An important feature of the **4-Nitrophthalamide** molecule is the non-planar arrangement of its substituent groups relative to the benzene ring.

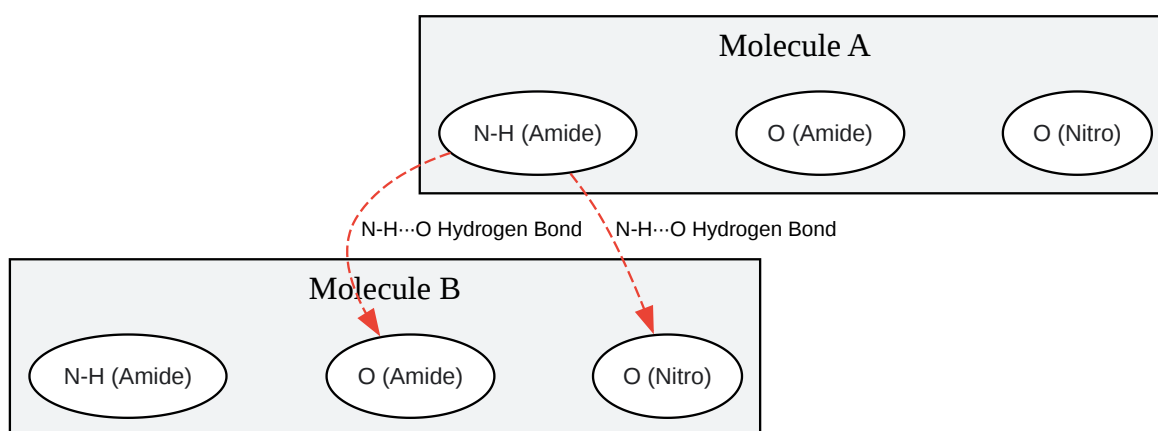
- The nitro group is twisted out of the plane of the benzene ring by a dihedral angle of 11.36 (2)°.
- The two amide groups are also significantly twisted, with dihedral angles of 60.89 (6)° and 34.39 (6)°.

This twisted conformation is a result of steric hindrance and electronic effects between the adjacent functional groups. The amide groups are oriented on opposite sides of the benzene ring, with the amine groups directed away from each other. This arrangement minimizes intramolecular steric repulsion.

Intermolecular Interactions and Crystal Packing

The crystal packing of **4-Nitrophthalamide** is dominated by a robust network of intermolecular hydrogen bonds. These interactions are the primary driving force for the formation of the three-dimensional supramolecular architecture.

The key hydrogen bonding interactions are of the N—H...O type. Each of the N-H groups of the amide functionalities acts as a hydrogen bond donor, while the oxygen atoms of the nitro and amide groups of neighboring molecules act as acceptors. This extensive network of hydrogen bonds links the molecules into a stable, three-dimensional structure.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitrophthalamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077956#crystal-structure-analysis-of-4-nitrophthalamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com